molecular formula C9H6F3N5O3 B15166174 4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol CAS No. 192817-10-0

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol

Cat. No.: B15166174
CAS No.: 192817-10-0
M. Wt: 289.17 g/mol
InChI Key: ZVPXXKVHPOCWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenol moiety yields quinones, while reduction of the nitro group results in the formation of an amine derivative .

Scientific Research Applications

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and amino groups but lacks the triazole ring and nitrophenol moiety.

    5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole: Contains the triazole ring and trifluoromethyl group but lacks the nitrophenol moiety.

    2-Nitrophenol: Contains the nitrophenol moiety but lacks the triazole ring and trifluoromethyl group[][8].

Uniqueness

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring and nitrophenol moiety contribute to its reactivity and potential biological activity .

Properties

CAS No.

192817-10-0

Molecular Formula

C9H6F3N5O3

Molecular Weight

289.17 g/mol

IUPAC Name

4-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-2-nitrophenol

InChI

InChI=1S/C9H6F3N5O3/c10-9(11,12)7-14-8(13)16(15-7)4-1-2-6(18)5(3-4)17(19)20/h1-3,18H,(H2,13,14,15)

InChI Key

ZVPXXKVHPOCWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NC(=N2)C(F)(F)F)N)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.